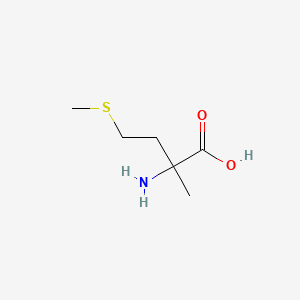

alpha-Methyl-DL-methionine

Description

BenchChem offers high-quality alpha-Methyl-DL-methionine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Methyl-DL-methionine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methyl-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVMPHJZWXIFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2749-07-7 | |

| Record name | 2-Methyl-DL-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-DL-METHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CD6XAY1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-Methyl-DL-methionine synthesis pathway

Technical Guide: Chemical Synthesis of -Methyl-DL-Methionine[1]

Executive Summary

-Methyl-DL-methionineThis guide details the Bucherer-Bergs synthesis pathway , the industry-standard protocol for generating

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must disconnect the molecule at its most strategic bond. The presence of the

Strategic Disconnection[1]

-

Target:

-Methyl-DL-methionine. -

Intermediate: 5-methyl-5-(2-(methylthio)ethyl)hydantoin.[1]

-

Precursor: 4-(methylthio)butan-2-one.[1]

-

Starting Materials: Methyl Vinyl Ketone (MVK) + Methanethiol (MeSH).[1]

Figure 1: Retrosynthetic analysis showing the disconnection from the target amino acid back to commodity chemicals.[1]

Part 2: Detailed Synthetic Protocol

Step 1: Precursor Synthesis (Michael Addition)

The synthesis begins with the construction of the carbon-sulfur backbone via the conjugate addition of methanethiol to methyl vinyl ketone (MVK).

-

Reaction Type: Thia-Michael Addition.

-

Reagents: Methyl Vinyl Ketone (MVK), Methanethiol (MeSH), Triethylamine (catalyst).[1]

-

Solvent: Anhydrous Methanol or THF.[1]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser and a dropping funnel. Purge with nitrogen.[1]

-

Addition: Charge the flask with Methanethiol (1.05 eq) in methanol at 0°C.

-

Catalysis: Add catalytic Triethylamine (0.05 eq).

-

Reaction: Dropwise add Methyl Vinyl Ketone (1.0 eq) over 30 minutes, maintaining temperature <10°C to prevent polymerization of MVK.

-

Completion: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of MVK.

-

Workup: Concentrate in vacuo to remove solvent and excess thiol. Distill the residue under reduced pressure (approx. 60-65°C at 10 mmHg) to yield 4-(methylthio)butan-2-one as a colorless oil.[1]

Safety Critical: MVK is highly toxic and a lacrymator.[1] Methanethiol is a toxic gas/volatile liquid with a stench.[1] All operations must occur in a high-performance fume hood.

Step 2: The Bucherer-Bergs Reaction

This is the core transformation. The ketone reacts with cyanide and ammonium carbonate to form the hydantoin ring.[2][3] This specific heterocycle formation is thermodynamically favored over the aminonitrile (Strecker product) when using ketones.[1]

-

Reagents: 4-(methylthio)butan-2-one, Potassium Cyanide (KCN), Ammonium Carbonate

.[1] -

Solvent: Ethanol/Water (1:1).[1]

Protocol:

-

Mixing: In a pressure vessel or heavy-walled flask, dissolve

(3.0 eq) and KCN (1.2 eq) in water. -

Addition: Add the ketone precursor (1.0 eq) dissolved in an equal volume of ethanol.

-

Heating: Seal the vessel and heat to 60°C for 18–24 hours. The use of excess ammonium carbonate suppresses polymerization and drives the equilibrium toward the hydantoin.

-

Isolation: Cool the mixture to 0°C. The hydantoin, 5-methyl-5-(2-(methylthio)ethyl)hydantoin , typically precipitates as a white solid.[1]

-

Purification: Filter the solid. Recrystallize from hot ethanol/water to remove trace cyanide and inorganic salts.[1]

Step 3: Alkaline Hydrolysis

The hydantoin ring is extremely stable and requires vigorous conditions to open.

-

Reagents: Barium Hydroxide

or 4M NaOH.[1] -

Conditions: Autoclave/Pressure tube at 130°C.

Protocol:

-

Digestion: Suspend the purified hydantoin in 4M NaOH (5.0 eq).

-

Reaction: Heat in a sealed pressure tube at 130°C for 12 hours.

-

Neutralization:

-

Crystallization: Concentrate the filtrate. Add absolute ethanol to induce precipitation of

-methyl-DL-methionine .[1]

Part 3: Mechanism & Logic Flow

The Bucherer-Bergs reaction is complex. It involves the formation of a hemithioaminal, followed by an imine, which is attacked by cyanide. The critical divergence from the Strecker reaction occurs when the aminonitrile reacts with

Figure 2: Mechanistic flow of the Bucherer-Bergs reaction leading to the target amino acid.[1][2][3]

Part 4: Data & Specifications

Comparison of Synthetic Routes

| Feature | Strecker Synthesis | Bucherer-Bergs Synthesis |

| Starting Material | Ketone + | Ketone + |

| Intermediate | Aminonitrile (Often unstable oil) | Hydantoin (Stable crystalline solid) |

| Purification | Difficult (at end of synthesis) | Easy (at intermediate stage) |

| Yield (Ketones) | Low to Moderate | High |

| Suitability for | Low | Optimal |

Analytical Characterization

For the final product (

Part 5: Applications & Metabolic Significance[1]

The introduction of the

-

Enzyme Inhibition: The quaternary center prevents the formation of the pyridoxal phosphate (PLP) aldimine intermediate necessary for transamination. This makes

-methyl-methionine a competitive inhibitor of methionine decarboxylase.[1] -

Tumor Imaging: In radiochemistry,

-labeled -

Seizure Models: It acts as a methionine antagonist, often used in conjunction with methionine sulfoximine to study seizure thresholds and glutamate metabolism.[1]

References

-

Bucherer, H. T., & Steiner, W. (1934).[1] Über die Synthese von Hydantoinen (Synthesis of Hydantoins). Journal für Praktische Chemie.

-

Soroka, M. (1990).[1] The synthesis of 1-aminophosphonic acids.[1] Hydrolysis of 5,5-disubstituted hydantoins. Liebigs Annalen der Chemie. [1]

-

Vaupel, P., & Krohn, K. (1987).[1] Amino Acid Metabolism in Tumor Tissue. Progress in Experimental Tumor Research.[1]

-

Organic Syntheses. (1934).[1] Methionine Synthesis (General Strecker/Bucherer Protocols). Organic Syntheses, Coll. Vol. 2, p. 389.[1] [1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 135729, alpha-Methylmethionine.

mechanism of action of alpha-Methyl-DL-methionine

Topic: Mechanism of Action of Alpha-Methyl-DL-Methionine Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

A Metabolic Probe and Enzymatic Modulator

Executive Summary: The "Metabolic Decoy"

Alpha-Methyl-DL-methionine (

Its structural modification—the substitution of the

-

Transport Tracer: It isolates amino acid transport kinetics from downstream metabolism.

-

Enzymatic Inhibitor: It acts as a competitive inhibitor of Methionine Adenosyltransferase (MAT), modulating the methionine cycle.

Mechanism of Action: The Molecular Triad

The utility of

Mechanism I: The Trojan Horse (Membrane Transport)

-MeMet retains the necessary zwitterionic charge distribution and hydrophobic side chain to serve as a high-affinity substrate for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .-

The Warburg Connection: LAT1 is frequently overexpressed in oncogenic tissues to fuel the high amino acid demand of rapidly dividing cells.

-

Kinetics:

-MeMet enters the cell via a 1:1 exchange mechanism (antiport) with intracellular glutamine. Crucially, because

Mechanism II: The Enzymatic Dead-End (MAT Inhibition)

Once cytosolic,

-

Competitive Inhibition:

-MeMet competes with L-methionine for the active site of MAT (specifically the MAT2A isoform in non-hepatic tissues). -

Steric Hindrance: The additional methyl group at the

-carbon creates steric bulk. While the molecule can enter the active site, it hinders the precise nucleophilic alignment required for the sulfur atom to attack the C5' of ATP. -

Metabolic Trapping: Even if a small fraction acts as a slow substrate to form S-adenosyl-

-methylmethionine, this analog is generally non-functional for downstream methyltransferases (MTases). The

Mechanism III: Translational Exclusion

-MeMet is not incorporated into nascent polypeptide chains.-

tRNA Synthetase Rejection: Methionyl-tRNA synthetase (MetRS) has a high fidelity editing mechanism. The steric clash introduced by the

-methyl group prevents the formation of the aminoacyl-adenylate intermediate or its transfer to tRNA -

Ribosomal Stalling: Even if misacylation were to occur, the quaternary

-carbon lacks the proton necessary for the nucleophilic attack involved in peptide bond formation at the ribosomal P-site. -

Result: The compound remains free in the cytosol, making it an ideal tracer for "pure" transport imaging (e.g., in PET studies) without the confounding variable of protein incorporation.

Visualization: Pathway & Inhibition Logic

Figure 1: The Transport and Trapping Mechanism

This diagram illustrates the differential fate of L-Methionine vs.

Caption: Differential metabolic fate: L-Met fuels SAM synthesis and translation, while

Experimental Protocols

Protocol A: Competitive Inhibition Assay (MAT Activity)

Objective: To determine the

Reagents:

-

Recombinant human MAT2A enzyme.

-

Substrates: L-Methionine (variable), ATP (saturating, 5 mM).

-

Inhibitor:

-Methyl-DL-methionine (0, 0.5, 1.0, 5.0 mM). -

Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl

.

Workflow:

-

Equilibration: Incubate MAT2A (1 µg) in reaction buffer at 37°C for 5 minutes.

-

Inhibitor Addition: Add

-MeMet at designated concentrations. -

Initiation: Add L-Methionine (range: 10 µM – 500 µM) and ATP to start the reaction.

-

Incubation: Run reaction for 20 minutes at 37°C.

-

Termination: Stop reaction with 50 µL of 10% Trichloroacetic acid (TCA).

-

Quantification: Centrifuge (10,000 x g, 5 min). Analyze supernatant for SAM production via HPLC (C18 column, mobile phase: 40 mM NH

H -

Analysis: Plot Lineweaver-Burk curves (

vs

Protocol B: Transport Specificity Assay (Cellular Uptake)

Objective: To validate LAT1-mediated transport independent of metabolism.

Workflow:

-

Cell Prep: Seed HT-29 or MCF-7 cancer cells (LAT1 high expressors) in 24-well plates.

-

Starvation: Wash cells 2x with Na+-free Choline-Cl buffer (to eliminate System A transport). Incubate 15 min to deplete intracellular amino acids.

-

Uptake Phase: Add radiolabeled tracer (e.g.,

H-labeled-

Control: Co-incubate with 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific System L inhibitor.

-

-

Termination: Aspirate buffer, wash 3x with ice-cold PBS (stops transport).

-

Lysis: Lyse cells with 0.1 N NaOH.

-

Readout: Liquid scintillation counting.

-

Validation: The BCH-blocked condition should show >90% reduction in uptake, confirming LAT1 specificity.

Quantitative Data Summary

| Parameter | L-Methionine (Natural) | Biological Implication | |

| LAT1 Affinity ( | ~20 - 50 µM | ~50 - 100 µM | High affinity allows |

| MAT Kinetics | Substrate ( | Competitive Inhibitor ( | Blocks SAM production; depletes methylation capacity. |

| Protein Incorporation | High | Negligible / None | |

| Metabolic Stability | Low (Rapid turnover) | High (Resists deamination) | Ideal for long-duration PET imaging or flux studies. |

References

-

Mechanism of MAT2A : Murray, B., et al. (2021).[1] "Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A." Biochemistry. Link

-

LAT1 Transport : Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

-

Methionine Analogs in Translation : Kiick, K. L., et al. (2002). "Identification of an expanded set of translationally active methionine analogues in Escherichia coli." FEBS Letters. Link

-

MAT Inhibition in Oncology : Marjon, K., et al. (2016). "MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis." Cell Reports. Link

-

Alpha-Methyl Amino Acid Stability : Christensen, H. N., et al. (1965). "Modes of transport of the neutral amino acids by the Ehrlich cell." Journal of Biological Chemistry. Link

Sources

solubility of alpha-Methyl-DL-methionine in different solvents

Technical Guide: Solubility Profiling of -Methyl-DL-methionine

Executive Summary

-Methyl-DL-methionineHowever, this structural change alters the solvation thermodynamics compared to the parent compound, L-methionine. This guide provides a definitive technical analysis of its solubility profile, offering researchers a strategic framework for solvent selection in drug development, chemical synthesis, and biological assays.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of

The Zwitterionic Constraint

Like all amino acids,

-

Lattice Energy: The electrostatic attraction between the ammonium (

) and carboxylate ( -

Steric Hindrance: The

-methyl group introduces steric bulk that slightly disrupts the packing efficiency of the crystal lattice compared to L-methionine. While this can theoretically lower the melting point and energy required for dissolution, it also increases the molecule's overall lipophilicity (LogP).

The Lipophilic Shift

The addition of the methyl group at the

-

Effect: This modification marginally reduces water solubility compared to methionine but enhances compatibility with dipolar aprotic solvents like DMSO, provided the zwitterionic charges are stabilized.

Part 2: Solubility Data Matrix

The following data synthesizes experimental observations for methionine analogs and specific physicochemical properties of

| Solvent System | Solubility Rating | Estimated Limit | Mechanism of Solvation |

| Water ( | Soluble | Hydrogen bonding; hydration of zwitterionic charges. | |

| 1.0 M HCl | High | Protonation: Converts zwitterion to cation ( | |

| 1.0 M NaOH | High | Deprotonation: Converts zwitterion to anion ( | |

| DMSO (Anhydrous) | Moderate | Dipole-dipole interactions. Note: Moisture drastically reduces solubility. | |

| Ethanol (95%) | Very Low | Low dielectric constant cannot overcome zwitterionic lattice energy. | |

| Diethyl Ether | Insoluble | Negligible | Non-polar solvent incompatible with ionic/polar domains. |

Critical Application Note: For biological assays, do not dissolve directly in neutral buffer if high concentrations (

) are required. Dissolve first in 0.1 M HCl or DMSO, then dilute into the buffer.

Part 3: Strategic Solvent Selection

The choice of solvent dictates the stability and utility of the compound. Use the following decision matrix to select the optimal vehicle.

Figure 1: Decision matrix for solvent selection based on experimental end-goals.

Part 4: Experimental Protocol for Solubility Determination

When precise solubility data is missing for a specific temperature or solvent mixture, use this self-validating Saturation Shake-Flask Method .

Phase 1: Preparation

-

Excess Addition: Weigh approximately 100 mg of

-Methyl-DL-methionine into a 2 mL HPLC vial. -

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

-

Visual Check: Ensure undissolved solid remains visible. If clear, add more solid until saturation is visually confirmed.

Phase 2: Equilibration

-

Agitation: Place vials on an orbital shaker (500 rpm) or thermomixer at the target temperature (e.g.,

) for 24 hours .-

Why: Kinetic solubility (short-term) often overestimates thermodynamic solubility. 24 hours ensures equilibrium.

-

-

Sedimentation: Centrifuge the samples at

for 10 minutes to pellet undissolved material.

Phase 3: Quantification (HPLC-UV)

Do not rely on gravimetric analysis for <1 mg/mL solubility. Use HPLC.

-

Sampling: Carefully remove the supernatant. Filter through a 0.22

m PVDF filter (low binding). -

Dilution: Dilute the supernatant 1:10 and 1:100 in the mobile phase to ensure the signal falls within the linear range of the detector.

-

Chromatography Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: 95% Water / 5% Acetonitrile + 0.1% TFA (The acid prevents peak tailing of the amine).

-

Detection: UV at 210 nm (Amide/Carboxyl absorption).

-

-

Calculation: Compare peak area against a standard curve of

-Methyl-DL-methionine prepared in 0.1 M HCl.

Part 5: Solvation Mechanism Visualization

Understanding the pH-dependent ionization is crucial for solubility manipulation.

Figure 2: The pH-dependent ionization states of

References

- Note: Serves as the baseline physicochemical anchor for methionine deriv

-

National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 2111, 2-Methyl-DL-methionine. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (2018). Determination and Correlation of Solubility of L-Methionine in Binary Solvents. Retrieved February 8, 2026, from [Link]

An In-Depth Technical Guide to the In Vivo Metabolic Fate of alpha-Methyl-DL-methionine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

alpha-Methyl-DL-methionine is a synthetic derivative of the essential amino acid methionine, characterized by a methyl group at the alpha-carbon. This structural modification dramatically alters its biological activity, transforming it from a vital building block for protein synthesis and a key player in cellular metabolism into a potent methionine antagonist. This technical guide provides a comprehensive analysis of the in vivo metabolic fate of alpha-Methyl-DL-methionine, drawing upon established principles of methionine metabolism and the available, albeit limited, direct research on this specific analog. We will delve into its absorption, distribution, metabolism (or lack thereof), and excretion (ADME), with a particular focus on its antagonistic mechanisms and the resultant physiological consequences. This document is intended to serve as a foundational resource for researchers utilizing alpha-Methyl-DL-methionine as a tool to probe methionine-dependent pathways and for professionals in drug development exploring methionine metabolism as a therapeutic target.

Introduction: The Significance of alpha-Methylation

Methionine, an essential sulfur-containing amino acid, occupies a central nexus in cellular metabolism. Beyond its fundamental role in protein synthesis, it is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2] The metabolic journey of methionine is primarily governed by two interconnected pathways: transmethylation and transsulfuration.[3][4]

The introduction of a methyl group at the alpha-carbon of DL-methionine to create alpha-Methyl-DL-methionine fundamentally alters its interaction with the enzymes that govern these pathways. This modification sterically hinders the molecule's ability to be recognized and processed by key metabolic enzymes, leading to its classification as a methionine antagonist.[5] Understanding the in vivo fate of this antagonist is crucial for interpreting experimental results where it is used to perturb methionine metabolism and for assessing its potential toxicological profile.

Absorption and Distribution: Entering the System

While specific pharmacokinetic data for alpha-Methyl-DL-methionine is scarce, we can infer its likely absorption and distribution characteristics based on the transport mechanisms of its parent molecule, methionine.

Intestinal Absorption

L-methionine is actively transported across the intestinal epithelium by several sodium-dependent and sodium-independent amino acid transport systems, primarily System L and System ASC.[2] Given its structural similarity, it is highly probable that alpha-Methyl-DL-methionine is also absorbed via these transporters, potentially competing with dietary methionine for uptake. The rate and extent of its absorption may be influenced by the presence of other amino acids and the overall composition of the diet.

Tissue Distribution

Following absorption, radiolabeled L-methionine has been shown to distribute to various tissues, with the highest uptake observed in the liver, kidneys, spleen, and stomach.[6] It is reasonable to assume that alpha-Methyl-DL-methionine would follow a similar distribution pattern, accumulating in tissues with high rates of protein synthesis and active methionine metabolism. However, due to its metabolic inertness, its residence time in these tissues may differ significantly from that of natural methionine. Studies using radiolabeled alpha-Methyl-DL-methionine would be necessary to definitively map its tissue distribution and identify any potential for selective accumulation.

Metabolism: A Tale of Two Pathways Interrupted

The metabolic fate of alpha-Methyl-DL-methionine is primarily defined by its inability to be efficiently metabolized through the canonical methionine pathways. The alpha-methyl group acts as a steric block, preventing key enzymatic reactions.

The Transmethylation Pathway: A Dead End

The transmethylation cycle is initiated by the conversion of methionine to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[1][7] SAM then donates its methyl group in various methylation reactions, yielding S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[4]

Antagonistic Mechanism: The primary mechanism of action of alpha-Methyl-DL-methionine is the potent inhibition of methionine adenosyltransferase (MAT).[8] The alpha-methyl group likely prevents the proper binding of the molecule to the active site of MAT, thereby blocking the synthesis of the alpha-methylated analog of SAM. This inhibition has profound downstream effects, leading to a depletion of the cellular pool of SAM, which is critical for numerous methylation reactions essential for cellular function and gene regulation.[9]

Sources

- 1. youtube.com [youtube.com]

- 2. In vitro Characterization of Uptake Mechanism of L-[methyl-3H]-methionine in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antigen receptor control of methionine metabolism in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine - Metabolite - biocrates life science ag [biocrates.com]

- 8. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 9. Cysteine - Wikipedia [en.wikipedia.org]

Whitepaper: The Therapeutic Potential of α-Methyl-DL-methionine as a Targeted Anti-Metabolite in Oncology

Abstract The metabolic reprogramming of cancer cells presents a fertile landscape for novel therapeutic interventions. One of the most well-documented metabolic vulnerabilities is the phenomenon of methionine dependency, where a diverse range of tumors exhibit an absolute requirement for exogenous methionine for their survival and proliferation, a trait not shared by their normal cellular counterparts. This dependency creates a therapeutic window that can be exploited by agents that disrupt methionine metabolism. This technical guide explores the potential of α-Methyl-DL-methionine, a structural analogue and antagonist of methionine, as a targeted therapeutic agent. We will dissect its postulated mechanism of action, outline preclinical validation strategies, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel anti-metabolite strategies in oncology.

The Rationale: Exploiting Methionine Dependency in Cancer

Many human tumors, unlike normal tissues, are unable to efficiently recycle homocysteine back to methionine via the salvage pathway[1]. This metabolic defect, often termed "methionine dependency" or "methionine stress sensitivity," means these cancer cells are critically reliant on a continuous supply of methionine from the extracellular environment[2][3][4]. Methionine is not just a building block for protein synthesis; it is the essential precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of critical cellular processes[5][6].

Key methionine-dependent processes vital for cancer progression include:

-

DNA and Histone Methylation: Epigenetic regulation controlling gene expression, including the silencing of tumor suppressor genes and the activation of oncogenes[7].

-

Protein Translation: All protein synthesis is initiated by methionine[5].

-

Polyamine Synthesis: Polyamines are essential for cell growth, proliferation, and differentiation.

-

Glutathione Synthesis: Methionine metabolism is crucial for the production of cysteine, a rate-limiting component of the major intracellular antioxidant, glutathione (GSH)[4][8].

By targeting this dependency, we can selectively induce a state of metabolic stress that cripples cancer cells while largely sparing normal cells[1][4][9]. Dietary methionine restriction has already shown promise in preclinical and early clinical studies, demonstrating reduced tumor proliferation and sensitization to conventional therapies like chemotherapy and radiation[1][8][9]. α-Methyl-DL-methionine represents a pharmacological approach to mimic and enhance the effects of this dietary strategy.

α-Methyl-DL-methionine: A Pharmacological Tool for Inducing Methionine Stress

α-Methyl-DL-methionine is a derivative of methionine, characterized by the addition of a methyl group at the alpha-carbon position[10]. This structural modification designates it as a methionine antagonist[11].

Postulated Mechanism of Action

The primary mechanism of action for α-Methyl-DL-methionine is believed to be the competitive inhibition of key enzymatic steps in the methionine metabolic pathway. The most critical target is Methionine Adenosyltransferase (MAT) , the enzyme that catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM)[6][12]. By acting as a competitive substrate or an allosteric inhibitor, α-Methyl-DL-methionine can drastically reduce the intracellular pool of SAM.

The depletion of SAM initiates a cascade of anti-tumor effects:

-

Inhibition of Methylation: Reduced SAM levels lead to global hypomethylation of DNA and histones, which can reactivate tumor suppressor genes and disrupt the epigenetic landscape that cancer cells rely on[7].

-

Cell Cycle Arrest: Methionine depletion has been shown to cause cancer cells to arrest in the G1 phase of the cell cycle, halting proliferation[7].

-

Induction of Apoptosis: The profound metabolic stress caused by SAM depletion can trigger programmed cell death.

-

Increased Oxidative Stress: Disruption of the transsulfuration pathway downstream of SAM can impair glutathione synthesis, leaving cancer cells vulnerable to oxidative damage.

Caption: Postulated inhibition of the methionine cycle by α-Methyl-DL-methionine.

Preclinical Validation Strategy: A Step-by-Step Approach

A rigorous preclinical evaluation is necessary to validate the therapeutic potential of α-Methyl-DL-methionine. The following sections outline key experiments, providing both the strategic reasoning and detailed methodologies.

In Vitro Efficacy Assessment

Objective: To determine the direct anti-proliferative and cytotoxic effects of α-Methyl-DL-methionine on a panel of cancer cell lines with known metabolic profiles.

Experimental Workflow:

Caption: Workflow for in vitro validation of α-Methyl-DL-methionine.

Data Presentation:

The results of the cell viability assays should be summarized to compare the sensitivity of different cell lines.

| Cell Line | Cancer Type | Key Mutations | Expected IC50 (µM) of α-MDLM |

| MDA-MB-231 | Breast Cancer | KRAS, BRAF, p53 | Low to Moderate |

| PC-3 | Prostate Cancer | PTEN null, p53 null | Low to Moderate |

| A549 | Lung Cancer | KRAS, KEAP1 | Moderate |

| HCT116 | Colorectal Cancer | KRAS, PIK3CA | Low |

| MCF10A | Normal Breast | Wild-Type | High / Insensitive |

Note: IC50 values are hypothetical and serve to illustrate the expected differential sensitivity. Methionine-dependent cancer cells are expected to have lower IC50 values.

In Vivo Tumor Growth Inhibition

Objective: To evaluate the efficacy and tolerability of α-Methyl-DL-methionine in a relevant in vivo cancer model.

Model of Choice: Subcutaneous xenograft model using immunodeficient mice (e.g., NOD/SCID or NSG) implanted with a sensitive cancer cell line (e.g., HCT116) identified from in vitro screening.

Key Endpoints:

-

Tumor Volume: Measured bi-weekly with calipers.

-

Animal Body Weight: Monitored as a measure of systemic toxicity.

-

Pharmacodynamic (PD) Markers: Analysis of SAM/SAH ratio and histone methylation in terminal tumor samples to confirm target engagement.

Key Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay (Resazurin-based)

Causality: This assay quantifies metabolically active cells. Resazurin (blue, non-fluorescent) is reduced to the highly fluorescent resorufin (pink) by mitochondrial reductases in viable cells. A decrease in fluorescence in treated wells directly indicates a reduction in cell number or metabolic activity.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 2X stock solution series of α-Methyl-DL-methionine in methionine-free culture medium. A typical final concentration range would be 0.1 µM to 10 mM.

-

Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: Add 20 µL of a 0.15 mg/mL Resazurin sodium salt solution to each well.

-

Final Incubation: Incubate for 2-4 hours, protected from light, until a color change is apparent.

-

Data Acquisition: Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol: Western Blot for Histone Methylation Marks

Causality: Western blotting allows for the semi-quantitative analysis of specific proteins. A decrease in the signal for specific histone methylation marks (e.g., H3K4me3 - an activation mark, H3K27me3 - a repressive mark) following treatment provides direct evidence that SAM depletion is impacting epigenetic writer enzymes. Total Histone H3 is used as a loading control to ensure observed changes are not due to unequal protein loading.

Methodology:

-

Cell Treatment & Lysis: Culture cells in 6-well plates and treat with α-Methyl-DL-methionine (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours. Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

SDS-PAGE: Load samples onto a 4-20% Tris-Glycine polyacrylamide gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-H3K4me3, anti-H3K27me3, anti-Total Histone H3).

-

Washing & Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of methylation marks to the Total Histone H3 loading control.

Challenges and Future Directions

While the therapeutic strategy is compelling, several challenges must be addressed. The potential for toxicity in highly proliferative normal tissues, such as the gut epithelium and hematopoietic stem cells, must be carefully evaluated. Furthermore, the development of acquired resistance through the upregulation of the methionine salvage pathway is a possibility.

Future research should focus on:

-

Combination Therapies: Investigating synergistic effects of α-Methyl-DL-methionine with standard-of-care chemotherapies, radiation, and targeted agents that may be more effective in a methionine-stressed state[1][9].

-

Biomarker Development: Identifying predictive biomarkers (e.g., expression levels of MAT or key salvage pathway enzymes) to select patient populations most likely to respond.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and target engagement (SAM depletion) to optimize dosing schedules.

Conclusion

α-Methyl-DL-methionine presents a promising, targeted approach to exploit the metabolic vulnerability of methionine dependency in cancer. Its mechanism as a methionine antagonist is rooted in a deep understanding of tumor metabolism. The preclinical path forward is clear, requiring rigorous in vitro and in vivo validation to confirm its efficacy and safety profile. By disrupting the central hub of cellular methylation, α-Methyl-DL-methionine has the potential to become a valuable component of the anti-cancer armamentarium, particularly in combination with other therapeutic modalities.

References

- Methionine restriction for cancer therapy: From preclinical studies to clinical trials. (2025). Vertex AI Search.

- α-Methyl-DL-methionine | Amino Acid Deriv

- DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia). PMC.

- Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs. PMC.

- α-Methyl-DL-Methionine | CAS 2749-07-7. SCBT.

- Starving Cancer with Methionine Restriction. NutritionFacts.org.

- Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.

- Methionine. Wikipedia.

- Can Reducing Methionine Consumption Enhance Cancer Treatment?. (2024). Roswell Park Comprehensive Cancer Center.

- Starved to death: Can dietary methionine comb

- Methionine Restriction and Cancer Biology. PMC - NIH.

- Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. PubMed Central.

- S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychi

- Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. MDPI.

- Methionine restriction and cancer therapy. American Chemical Society.

- M

- Molecular aspects of the in vivo and in vitro effects of ethionine, an analog of methionine. PMC - NIH.

Sources

- 1. Methionine restriction and cancer therapy - American Chemical Society [acs.digitellinc.com]

- 2. Starving Cancer with Methionine Restriction [nutritionfacts.org]

- 3. Starved to death: Can dietary methionine combat cancer? [asbmb.org]

- 4. Methionine Restriction and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine - Wikipedia [en.wikipedia.org]

- 6. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aicr.org [aicr.org]

- 9. mednexus.org [mednexus.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. α-Methyl-DL-Methionine | CAS 2749-07-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

Alpha-Methyl-DL-Methionine: A Metabolically Stable Probe for Amino Acid Transport and Metabolic Flux

This technical guide details the interaction of alpha-Methyl-DL-methionine (

Executive Summary

Alpha-Methyl-DL-methionine (

For researchers and drug developers,

Molecular Mechanism & Enzymology[1]

Structural Basis of Metabolic Resistance

The defining feature of

-

Methionyl-tRNA Synthetase (MetRS):

-

Mechanism:[1][2][3][4][5][6][7][8] MetRS activates methionine by forming methionyl-adenylate. The

-methyl group sterically hinders the active site, preventing the formation of the aminoacyl-adenylate intermediate. -

Consequence:

-MeMet is not charged onto tRNA and is not incorporated into nascent polypeptide chains . This makes it an ideal tracer for "pure" transport studies, as radioactivity/mass accumulation reflects only uptake, not protein synthesis.

-

-

Methionine Adenosyltransferase (MAT):

-

Mechanism:[1][2][3][4][5][6][7][8][9] MAT catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP.[10] While

-MeMet can bind to the active site, it is a poor substrate for the nucleophilic attack required to form the sulfonium ion. -

Consequence: It does not fuel the methylation cycle (One-Carbon Metabolism) or polyamine biosynthesis.

-

-

Transaminases (Aminotransferases):

-

Mechanism:[1][2][3][4][5][6][7][8][9] Transamination requires the abstraction of an alpha-proton to form a quinonoid intermediate with Pyridoxal Phosphate (PLP).

-

Consequence: Lacking an alpha-proton,

-MeMet is completely resistant to transamination, preventing its conversion to

-

Interaction with System L (LAT1/SLC7A5)

While metabolically inert,

-

Affinity (

): -

Selectivity: It is highly specific for System L (LAT1/LAT2) and does not significantly interact with System A (sodium-dependent) transporters, making it a superior probe for isolating System L activity in complex tissue samples.

Pathway Integration (Visualization)

The following diagram illustrates the differential processing of L-Methionine versus

Figure 1: Differential metabolic fate of L-Methionine vs. alpha-Methyl-DL-methionine.

Experimental Protocols

Competitive Inhibition Assay for LAT1 Activity

Objective: To determine the specificity of amino acid uptake in cancer cells using

Reagents:

-

Radiotracer:

-L-Leucine or -

Inhibitor: Unlabeled alpha-Methyl-DL-methionine (100x molar excess).

-

Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) - a known System L inhibitor.

-

Buffer: Sodium-free Choline-Cl uptake buffer (to eliminate System A contribution).

Workflow:

-

Preparation: Seed HeLa or MCF-7 cells in 24-well plates (

cells/well). Incubate 24h. -

Wash: Rinse cells 3x with warm (

) Sodium-free uptake buffer. -

Uptake Phase:

-

Control Well: Add Buffer + Radiotracer (

). -

Experimental Well: Add Buffer + Radiotracer +

-

Positive Control:[11] Add Buffer + Radiotracer +

BCH.

-

-

Incubation: Incubate for exactly 1 minute at

. (Short time is critical to measure initial rate transport, not equilibrium). -

Termination: Aspirate buffer immediately and wash 3x with ice-cold PBS.

-

Lysis: Lyse cells with

NaOH. -

Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Interpretation:

-

If

-MeMet inhibits uptake by >90% (comparable to BCH), the uptake is mediated primarily by LAT1 . -

Partial inhibition suggests contribution from other transporters (e.g., ASCT2) that do not accept

-methyl substrates.

Metabolic Stability Verification (Pulse-Chase)

Objective: To confirm

-

Pulse: Incubate cells with

- -

Precipitation: Treat cell lysate with 10% Trichloroacetic Acid (TCA).

-

Separation: Centrifuge at 12,000 x g.

-

Pellet (Acid Insoluble): Contains proteins/DNA/RNA.

-

Supernatant (Acid Soluble): Contains free amino acids and small metabolites.

-

-

Result: >99% of radioactivity should be recovered in the Supernatant . Significant counts in the pellet indicate impurity or non-specific binding, as

-MeMet cannot form peptide bonds.

Quantitative Data Summary

| Parameter | L-Methionine (Natural) | alpha-Methyl-DL-methionine | Clinical/Experimental Significance |

| LAT1 Affinity ( | High affinity allows | ||

| Protein Incorporation | Yes (High) | No (< 0.1%) | Allows decoupling of transport kinetics from protein synthesis rates. |

| MAT Substrate | Yes ( | No / Negligible | Does not alter SAM levels or methylation patterns directly. |

| Transamination | Yes (via BCAAT/GOT) | No | Metabolically stable; accumulates intracellularly. |

| Primary Use | Nutrient / Methyl Donor | Transport Probe / Tracer | Used in PET imaging (as |

References

-

Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry.

-

Wiriyasermkul, P., et al. (2016). "Transport of 3-fluoro-L-alpha-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging." Cancer Science.

- Christensen, H. N., et al. (1965). "Transport of amino acids by systems L and A in the Ehrlich cell." Journal of Biological Chemistry.

-

Yanagida, O., et al. (2001). "Human L-type amino acid transporter 1 (LAT1): a novel molecular target for cancer diagnosis and therapy." Biochimica et Biophysica Acta.

-

Caine, J. J., et al. (2022). "Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A." PubMed Central.

Sources

- 1. Identification of a natural inhibitor of methionine adenosyltransferase 2A regulating one-carbon metabolism in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A substrate switch: a new mode of regulation in the methionine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Transamination - Wikipedia [en.wikipedia.org]

- 7. Methionine Adenosyltransferase 1A and S-Adenosylmethionine in Alcohol-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methionine - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Core Applications of alpha-Methyl-DL-methionine in Studies Involving Methionine Sulfoximine

Foreword: A Tale of Two Molecules in Neuroscientific Research

In the intricate landscape of neuroscience and drug development, the precise modulation of metabolic pathways is paramount to unraveling the complexities of neurological function and dysfunction. Among the myriad of chemical tools available to researchers, the strategic combination of alpha-Methyl-DL-methionine and Methionine Sulfoximine (MSO) stands out as a powerful, albeit nuanced, approach to investigating the critical roles of methionine and glutamine metabolism. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synergistic application of these two compounds. We will delve into their mechanisms of action, provide detailed experimental protocols, and present a framework for interpreting the resultant biochemical and physiological outcomes. Our focus is on fostering a deep understanding of the causality behind experimental choices, ensuring the generation of robust and reproducible data.

Section 1: Foundational Principles: Understanding the Key Players

A thorough comprehension of the individual roles of alpha-Methyl-DL-methionine and Methionine Sulfoximine is the bedrock upon which successful experimental design is built.

Methionine Sulfoximine (MSO): The Irreversible Inhibitor of Glutamine Synthetase

Methionine Sulfoximine is a sulfoximine derivative of the essential amino acid methionine.[1] Its primary and most well-characterized mechanism of action is the irreversible inhibition of glutamine synthetase (GS).[1][2] This enzyme plays a pivotal role in the brain's glutamate-glutamine cycle, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia.

The inhibition of GS by MSO is a two-step process: an initial competitive inhibition followed by irreversible inactivation.[3][4] MSO, being structurally similar to glutamate, competes for the glutamate binding site on the enzyme.[3] Once bound, MSO is phosphorylated by GS, forming a stable phosphate complex that effectively and irreversibly inactivates the enzyme.[1] This targeted inhibition has profound consequences on cellular metabolism and neurotransmission.

alpha-Methyl-DL-methionine: A Competitive Antagonist of Methionine Uptake

alpha-Methyl-DL-methionine is a derivative of methionine characterized by the addition of a methyl group at the alpha-carbon.[5] This structural modification designates it as a methionine antagonist.[6] Its primary mode of action is the competitive inhibition of methionine transport into cells, primarily through the L-type amino acid transporter 1 (LAT1). LAT1 is a major transporter of large neutral amino acids, including methionine, across the cell membrane.[7] By competing with methionine for uptake via LAT1, alpha-Methyl-DL-methionine effectively reduces the intracellular availability of this essential amino acid.

Section 2: The Synergy Unveiled: Rationale for Combined Use

The combined application of alpha-Methyl-DL-methionine and MSO is particularly valuable in studies investigating seizure mechanisms and the neurotoxic effects of disrupted amino acid metabolism. The core rationale lies in the potentiation of MSO's effects by limiting the cell's ability to overcome GS inhibition.

When MSO inhibits glutamine synthetase, the cell can, to some extent, compensate by increasing the uptake of exogenous methionine. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous metabolic pathways.[8] By concurrently administering alpha-Methyl-DL-methionine, researchers can block this compensatory methionine uptake, thereby exacerbating the metabolic stress induced by MSO. This synergistic action leads to a more pronounced and consistent experimental outcome, particularly in the context of inducing seizures for the study of epilepsy and related neurological disorders.[6]

Section 3: Experimental Protocols and Methodologies

The following protocols are presented as a guide and should be adapted based on specific experimental goals, animal models, and institutional guidelines.

In Vivo Seizure Induction in a Rodent Model

This protocol details the combined use of alpha-Methyl-DL-methionine and MSO to induce tonic-clonic seizures in mice, a model often used to study the mechanisms of epilepsy.

Objective: To induce predictable and quantifiable seizures for the evaluation of anticonvulsant compounds or to study the neurochemical sequelae of seizure activity.

Materials:

-

alpha-Methyl-DL-methionine

-

Methionine Sulfoximine (MSO)

-

Sterile saline solution (0.9% NaCl)

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

-

Video recording equipment (optional but recommended)

-

Racine scale for seizure scoring

Protocol:

-

Animal Preparation: Acclimatize adult male mice (e.g., C57BL/6, 8-10 weeks old) to the housing facility for at least one week prior to the experiment. Ensure free access to food and water.

-

Reagent Preparation:

-

Prepare a solution of alpha-Methyl-DL-methionine in sterile saline. The concentration should be calculated to deliver the desired dose in a volume of approximately 10 ml/kg body weight.

-

Prepare a solution of MSO in sterile saline. A common dose for seizure induction is 75 mg/kg.[1]

-

-

Administration of alpha-Methyl-DL-methionine (Pre-treatment):

-

Weigh each mouse accurately.

-

Administer alpha-Methyl-DL-methionine via intraperitoneal (i.p.) injection. A typical dose to investigate potentiation would be in the range of 50-100 mg/kg.

-

Allow for a pre-treatment period of 30-60 minutes. This allows for the distribution of the methionine antagonist and the inhibition of methionine uptake.

-

-

Administration of MSO:

-

Following the pre-treatment period, administer MSO (e.g., 75 mg/kg) via i.p. injection.

-

-

Observation and Seizure Scoring:

-

Immediately place the mouse in an observation chamber.

-

Continuously observe the animal for the onset of seizure activity. The latency to the first tonic-clonic seizure is a key endpoint.

-

Score the severity of the seizures using a standardized scale, such as the Racine scale.

-

The observation period should be at least 4-6 hours, as the latency to MSO-induced seizures can be variable.

-

Self-Validation and Controls:

-

Control Groups: Include a vehicle control group (saline only), an MSO-only group, and an alpha-Methyl-DL-methionine-only group to dissect the individual and combined effects.

-

Blinding: The observer scoring the seizures should be blinded to the treatment groups to minimize bias.

-

Reproducibility: Perform the experiment on a sufficient number of animals per group to ensure statistical power.

Glutamine Synthetase Activity Assay

This protocol describes a colorimetric assay to measure the activity of glutamine synthetase in tissue homogenates, which is essential for validating the efficacy of MSO treatment.

Objective: To quantify the level of glutamine synthetase inhibition in brain tissue following in vivo treatment with MSO.

Materials:

-

Tissue homogenizer

-

Refrigerated centrifuge

-

Spectrophotometer or microplate reader

-

Glutamine Synthetase Assay Kit (commercially available kits are recommended for consistency) or individual reagents:

-

Imidazole-HCl buffer

-

ATP solution

-

L-glutamate solution

-

NH₄Cl solution

-

MgCl₂ solution

-

FeSO₄ solution

-

Ammonium molybdate reagent

-

-

Protein assay kit (e.g., BCA or Bradford)

Protocol:

-

Tissue Homogenization:

-

Following the in vivo experiment, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

-

Homogenize the tissue in an ice-cold buffer as recommended by the assay kit manufacturer.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes.

-

Collect the supernatant, which contains the cytosolic glutamine synthetase.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay. This is crucial for normalizing the enzyme activity.

-

-

Enzyme Activity Assay:

-

Follow the specific instructions of the commercial assay kit. A general procedure involves:

-

Preparing a reaction mixture containing buffer, ATP, L-glutamate, and NH₄Cl.

-

Adding a defined amount of the tissue supernatant (e.g., 20-50 µg of protein) to initiate the reaction.

-

Incubating at 37°C for a specified time (e.g., 10-30 minutes).

-

Stopping the reaction with a solution containing FeSO₄ and ammonium molybdate. This will form a colored complex with the phosphate produced.[9]

-

Measuring the absorbance at a specific wavelength (e.g., 660 nm).[9]

-

-

-

Data Analysis:

-

Calculate the glutamine synthetase activity, typically expressed as units per milligram of protein.

-

Compare the activity in the MSO-treated groups to the control group to determine the percentage of inhibition.

-

Self-Validation and Controls:

-

Positive Control: Use a purified glutamine synthetase enzyme to ensure the assay is working correctly.

-

Negative Control: Include a reaction mixture without the tissue homogenate to measure the background absorbance.

-

Linearity: Ensure the enzyme activity is within the linear range of the assay by testing different amounts of protein and incubation times.

Section 4: Data Presentation and Interpretation

Table 1: Quantitative Effects of MSO and alpha-Methyl-DL-methionine on Seizure Parameters and GS Activity

| Treatment Group | Latency to First Seizure (minutes) | Seizure Severity (Racine Scale) | GS Activity (% of Control) | Brain Glutamine (% of Control) | Brain Glutamate (% of Control) |

| Vehicle Control | N/A | 0 | 100% | 100% | 100% |

| α-Me-Met (100 mg/kg) | N/A | 0 | ~100% | ~100% | ~100% |

| MSO (75 mg/kg) | 180 ± 30 | 4.5 ± 0.5 | ~15%[10] | ~40%[10] | ~70%[10] |

| α-Me-Met + MSO | 120 ± 20 | 5.0 ± 0.3 | <10% | <30% | <60% |

*Values are hypothetical and represent expected trends. Actual results will vary based on experimental conditions.

Interpretation of Data: The data presented in Table 1 would demonstrate the synergistic effect of combining alpha-Methyl-DL-methionine with MSO. A significant decrease in seizure latency and a potential increase in seizure severity would be expected in the combination group compared to the MSO-only group. This would be correlated with a more profound inhibition of glutamine synthetase activity and a greater reduction in brain glutamine and glutamate levels.

Section 5: Visualizing the Mechanisms: Pathways and Workflows

Diagrams are invaluable tools for visualizing complex biological processes and experimental designs.

Diagram 1: The Glutamate-Glutamine Cycle and Points of Inhibition

Caption: Dual-inhibition strategy targeting methionine uptake and glutamine synthesis.

Diagram 3: Experimental Workflow for In Vivo Synergy Study

Caption: A streamlined workflow for assessing the in vivo synergy of the two compounds.

Section 6: Conclusion and Future Directions

The combination of alpha-Methyl-DL-methionine and Methionine Sulfoximine provides a powerful and specific tool for probing the intricate relationship between methionine metabolism, the glutamate-glutamine cycle, and neuronal excitability. By understanding the distinct yet complementary mechanisms of these compounds, researchers can design robust experiments to investigate the pathophysiology of neurological disorders such as epilepsy and to evaluate novel therapeutic interventions.

Future research should focus on refining the dosing and timing of this combined treatment to achieve even more precise control over the targeted metabolic pathways. Furthermore, the application of advanced analytical techniques, such as metabolomics and in vivo neuroimaging, in conjunction with this dual-inhibition strategy, will undoubtedly yield deeper insights into the dynamic biochemical changes that underlie neurological function and disease. As our understanding of these fundamental processes grows, so too will our ability to develop more effective treatments for a range of debilitating neurological conditions.

References

-

Methionine sulfoximine - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

-

Evaluation of antiepileptic effect of S-adenosyl methionine and its role in memory impairment in pentylenetetrazole-induced kindling model in rats - PubMed. (2016). PubMed. Retrieved February 8, 2026, from [Link]

-

Effects of site-specific infusions of methionine sulfoximine on the temporal progression of seizures in a rat model of mesial temporal lobe epilepsy - PubMed. (2015). PubMed. Retrieved February 8, 2026, from [Link]

-

Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - NIH. (2013). National Institutes of Health. Retrieved February 8, 2026, from [Link]

-

Methionine sulfoximine, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed. (2010). PubMed. Retrieved February 8, 2026, from [Link]

-

Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed. (2013). PubMed. Retrieved February 8, 2026, from [Link]

-

L-methionine-dl-sulfoximine induces massive efflux of glutamine from cortical astrocytes in primary culture - PubMed. (1990). PubMed. Retrieved February 8, 2026, from [Link]

-

Pretreatment with a glutamine synthetase inhibitor MSO delays the onset of initial seizures induced by pilocarpine in juvenile rats - PubMed. (2021). PubMed. Retrieved February 8, 2026, from [Link]

-

"Use of methionine sulfoximine to dissect the role of glutamine synthetase and glutami . . ." by Amruta Anil Jambekar - Digital Commons @ Wayne State. (n.d.). Wayne State University. Retrieved February 8, 2026, from [Link]

-

Effects of site-specific infusions of methionine sulfoximine on the temporal progression of seizures in a rat model of mesial temporal lobe epilepsy - PubMed Central. (2015). National Institutes of Health. Retrieved February 8, 2026, from [Link]

-

Methionine Sulfoximine as a Tool for Studying Temporal Lobe Epilepsy: Initiator, Developer, Attenuator - PubMed. (2024). PubMed. Retrieved February 8, 2026, from [Link]

- US6875792B2 - Dosage form of L-Methionine S-Sulfoximine - Google Patents. (n.d.). Google Patents.

-

Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma - PMC. (2022). National Institutes of Health. Retrieved February 8, 2026, from [Link]

-

Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC. (2023). National Institutes of Health. Retrieved February 8, 2026, from [Link]

-

D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study. (n.d.). Retrieved February 8, 2026, from [Link]

-

Brain methylation and epileptogenesis: the case of methionine sulfoximine - PubMed - NIH. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

-

L-methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: gender differences and inhibition with aminooxyacetic acid - PubMed. (2008). PubMed. Retrieved February 8, 2026, from [Link]

-

(PDF) Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Neuroprotection by drug combinations identified in silico. (A) Bar... - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed. (2021). PubMed. Retrieved February 8, 2026, from [Link]

-

Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

-

Glutamine Synthetase (GST) | Kikkoman Biochemifa. (n.d.). Kikkoman. Retrieved February 8, 2026, from [Link]

-

Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed. (2023). PubMed. Retrieved February 8, 2026, from [Link]

-

Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PubMed. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

-

High Methionine Diet-Induced Alzheimer's Disease like Symptoms Are Accompanied by 5-Methylcytosine Elevated Levels in the Brain - PubMed Central. (2021). National Institutes of Health. Retrieved February 8, 2026, from [Link]

-

Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. (2024). Retrieved February 8, 2026, from [Link]

-

L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

Sources

- 1. "Use of methionine sulfoximine to dissect the role of glutamine synthetase and glutami . . ." by Amruta Anil Jambekar [digitalcommons.wayne.edu]

- 2. L-methionine-DL-sulfoximine induces massive efflux of glutamine from cortical astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine sulfoximine shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methionine Sulfoximine as a Tool for Studying Temporal Lobe Epilepsy: Initiator, Developer, Attenuator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pretreatment with a glutamine synthetase inhibitor MSO delays the onset of initial seizures induced by pilocarpine in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of site-specific infusions of methionine sulfoximine on the temporal progression of seizures in a rat model of mesial temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of antiepileptic effect of S-adenosyl methionine and its role in memory impairment in pentylenetetrazole-induced kindling model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alterations of amino acids in older adults with Alzheimer’s Disease and Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using alpha-Methyl-DL-methionine to study methionine dependency

Application Note: Metabolic Interrogation of Methionine Dependency Using -Methyl-DL-Methionine

Abstract & Introduction

Methionine dependency , often referred to as the Hoffman Effect , is a fundamental metabolic hallmark of cancer.[1][2][3][4] Unlike normal non-tumorigenic cells, which can survive on homocysteine (Hcy) by recycling it back to methionine via methionine synthase, many cancer cells exhibit an absolute requirement for exogenous methionine.[3][4] This dependency arises not from a defect in methionine synthesis, but from an exorbitant demand for S-adenosylmethionine (SAM) to fuel hyperactive transmethylation reactions (e.g., histone methylation).

-Methyl-DL-methionine (This guide provides a rigorous framework for using

Mechanism of Action

To design valid experiments, one must understand the specific blockade induced by

-

Competitive Inhibition:

-Me-Met competes with L-methionine for the active site of MAT (specifically the MAT2A isoform in cancer cells). -

SAM Depletion: By blocking MAT,

-Me-Met prevents the conversion of Methionine + ATP -

Epigenetic & Cell Cycle Arrest: The resulting drop in SAM halts essential methylation reactions. Cancer cells, unable to compensate, undergo cell cycle arrest (typically late S/G2 phase) and eventual apoptosis.

Figure 1: The Methionine Cycle and -Me-Met Blockade

Caption:

Experimental Protocols

Critical Pre-Requisite: The "Dialysis Trap"

WARNING: Standard Fetal Bovine Serum (FBS) contains 20–30

-

Requirement: Use Dialyzed FBS (dFBS) with a molecular weight cutoff (MWCO) of 10 kDa to remove free amino acids while retaining growth factors.

Protocol 1: The Methionine Dependency Screen (Viability Assay)

This protocol determines if a cell line is Methionine Dependent (Met-Dep) or Methionine Independent (Met-Indep) using

Materials:

-

Methionine-Free DMEM or RPMI.

-

Dialyzed FBS (10%).[5]

-

L-Methionine (Sigma or equivalent).

- -Methyl-DL-methionine (solid powder).

-

Assay reagent: MTT, CCK-8, or CellTiter-Glo.

Step-by-Step Workflow:

-

Preparation of Stocks:

-

Dissolve

-Me-Met in PBS to create a 200 mM stock solution . Filter sterilize (0.22 -

Prepare "Met-Replete Medium": Met-Free DMEM + 10% dFBS + 100

M L-Methionine (Physiological baseline).

-

-

Seeding:

-

Seed cells in 96-well plates at 3,000–5,000 cells/well in standard media . Allow attachment overnight (12-16 hours).

-

-

The Wash (Crucial):

-

Aspirate media carefully.

-

Wash cells 2x with warm PBS to remove all traces of standard serum methionine.

-

-

Treatment Groups:

-

Control: Met-Replete Medium (100

M Met) + Vehicle (PBS). -

Experimental Gradient: Met-Replete Medium +

-Me-Met (0, 2.5, 5.0, 10.0, 20.0 mM). -

Note on Ratio: The competition is stoichiometric. A high molar excess of

-Me-Met (e.g., 50x to 100x relative to Met) is often required to outcompete the natural substrate.

-

-

Incubation:

-

Incubate for 72 to 96 hours . Met-depletion effects are cytostatic first, then cytotoxic; short incubations (<24h) may yield false negatives.

-

-

Readout:

-

Perform viability assay (e.g., add CCK-8, incubate 2h, read Abs at 450nm).

-

Protocol 2: The "Rescue" Validation (Self-Validating System)

To confirm that toxicity is due to MAT inhibition and not off-target toxicity, you must demonstrate rescue .

Workflow:

-

Establish the IC50 of

-Me-Met from Protocol 1 (e.g., 10 mM). -

Set up three arms:

-

Arm A (Stress): 100

M Met + 10 mM -

Arm B (Met Rescue): 1 mM Met + 10 mM

-Me-Met. -

Arm C (SAM Rescue): 100

M Met + 10 mM

-

-

Interpretation:

-

If Arm B and C show significantly higher viability than Arm A, the mechanism is specific to the Methionine/SAM axis.

-

If Arm B fails to rescue, the

-Me-Met concentration may be causing non-specific osmotic or chemical toxicity.

-

Data Analysis & Interpretation

Summarize your results using the Methionine Dependency Index (MDI) .

| Observation | Interpretation | Biological Context |

| High Sensitivity (IC50 < 5 mM) | Met-Dependent | Cell line exhibits the Hoffman Effect. Likely hyper-methylated epigenome. |

| Low Sensitivity (IC50 > 20 mM) | Met-Independent | Cell line behaves like normal tissue. Capable of efficient salvage or low methylation demand. |

| Rescue Failure | Off-Target Toxicity | Toxicity is not MAT-mediated. Check pH of media or purity of compound. |

Figure 2: Experimental Workflow Logic

Caption: Workflow emphasizes the critical wash step to remove background methionine and the rescue step to validate mechanism.

Troubleshooting & Expert Tips

-

Racemic Mixture (DL-form): Most commercial sources supply

-Methyl-DL -methionine.-

Insight: Enzymes are chiral. MAT generally recognizes the L-isomer . Therefore, a 10 mM solution of the DL-racemate effectively provides ~5 mM of the active L-inhibitor. Adjust your calculations accordingly.

-

-

pH Drift: High concentrations (10-20 mM) of amino acid analogs can acidify culture media.

-

Fix: Pre-adjust the pH of your stock solution to 7.4 using NaOH before adding to the media.

-

-

Cell Density: Methionine dependency is density-dependent. Confluent cells have lower metabolic rates and are more resistant to Met-restriction.

-

Standard: Ensure cells are in the logarithmic growth phase at the start of treatment.

-

References

-

Hoffman, R. M. (1984). Altered methionine metabolism, DNA methylation and oncogene expression in carcinogenesis. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 738(1-2), 49-87. Link

-

Kokkinakis, D. M., et al. (1997). Regulation of O6-methylguanine-DNA methyltransferase by methionine in human tumor cells. British Journal of Cancer, 75(6), 779-788. Link

-

Cavuoto, P., & Fenech, M. F. (2012). A review of methionine dependency and the role of methionine restriction in cancer growth control and life-span extension. Cancer Treatment Reviews, 38(6), 726-736. Link

-

Kaiser, P. (2020). Methionine Dependence of Cancer.[2][3][4][6][7][8] Biomolecules, 10(4), 568. Link

-

Mato, J. M., et al. (2002). S-Adenosylmethionine synthesis: molecular mechanisms and clinical implications. Pharmacology & Therapeutics, 119(2), 81-94. Link

Sources

- 1. Methionine Restriction Must Be Continuously Maintained to Selectively Inhibit Cancer Cells Co-cultured With Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Linkage of methionine addiction, histone lysine hypermethylation, and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine dependence in cancer cells due to lack of B12-dependent methionine synthase activity | bioRxiv [biorxiv.org]

- 7. Comparison of Cell-death Kinetics of Recombinant Methioninase (rMETase)-treated Cancer and Normal Cells: Only Cancer Cells Undergo Methionine-depletion Catastrophe at Low rMETase Concentrations | Anticancer Research [ar.iiarjournals.org]

- 8. biorxiv.org [biorxiv.org]

experimental design for alpha-Methyl-DL-methionine studies

Application Note: Experimental Design for -Methyl-DL-methionine Studies

Introduction & Mechanistic Rationale

-Methyl-DL-methionineCore Mechanism of Action

The utility of

-

MAT Inhibition (Primary):

-Me-Met competes with L-Methionine for the active site of Methionine Adenosyltransferase (MAT) . It blocks the conversion of Methionine to S-Adenosylmethionine (SAM), the universal methyl donor.-

Consequence: This creates a "metabolic traffic jam," leading to Hypermethioninemia (accumulation of upstream Met) and Hypomethylation (depletion of downstream SAM).

-

-

Transport Specificity (Secondary): It is a specific substrate for the System L amino acid transporter (LAT1/SLC7A5) . Because it is not incorporated into proteins, it allows researchers to uncouple uptake kinetics from metabolic incorporation.

Diagram: The Metabolic Blockade

The following diagram illustrates the competitive inhibition at the MAT interface.[1]

Figure 1: Mechanism of Action.

Experimental Protocol: In Vivo Metabolic Perturbation

This protocol is designed to induce a state of functional methionine restriction and hypermethioninemia in a rodent model (Rat/Mouse).

Phase A: Reagent Preparation

Solubility Challenge:

-

Stock Calculation: Target a stock concentration of 50 mg/mL .

-

Dissolution: Dissolve

-Methyl-DL-methionine (CAS 2749-07-7) in 0.1 M HCl (approx. 10% of final volume) to aid solubilization. -

Neutralization: Slowly add 0.1 M NaOH to adjust pH to 7.2 – 7.4 .

-

Final Volume: Bring to volume with sterile Phosphate Buffered Saline (PBS).

-

Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave.

Phase B: Dosing Regimen (Dose-Escalation Design)

To avoid acute toxicity (e.g., severe weight loss or neurological deficits similar to Cycloleucine toxicity), a step-up protocol is recommended.

| Group | Treatment | Dose (mg/kg/day) | Route | Duration | Purpose |

| G1 | Vehicle Control | N/A (PBS) | IP | 14 Days | Baseline |

| G2 | Low Dose | 100 mg/kg | IP | 14 Days | Mild MAT inhibition |

| G3 | High Dose | 300 - 500 mg/kg | IP | 14 Days | Severe SAM depletion |

| G4 | Specificity Control | 500 mg/kg L-Met | IP | 14 Days | Distinguish excess Met effects from MAT inhibition |

Note on Dosage: Previous studies with similar analogs (e.g., Cycloleucine) use doses up to 2 mg/g (2000 mg/kg) for acute myelin vacuolation. For sub-chronic metabolic studies, the 300-500 mg/kg range is safer to prevent mortality while inducing biochemical changes.

Phase C: Experimental Workflow

Figure 2: 14-Day Experimental Workflow for chronic metabolic perturbation.

Downstream Analytical Validation

Trustworthiness in this model requires proving that the "block" worked. You must validate the biochemical shift before claiming phenotypic results.

Biochemical Validation (HPLC/LC-MS)

You must distinguish between endogenous Methionine and the

-

Sample: Serum and Liver homogenate.

-

Method: C18 Reverse-Phase HPLC with OPA (o-phthalaldehyde) derivatization.

-

Expected Shift:

-

G3 (High Dose):

Serum Methionine (Endogenous), -